molecular formula C9H8ClN5 B3048189 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine CAS No. 16007-72-0

6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No. B3048189
CAS RN: 16007-72-0
M. Wt: 221.64 g/mol
InChI Key: GTWWCOHKWIABRU-UHFFFAOYSA-N
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Description

“6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine” is a derivative of the 1,3,5-triazine class . This class of compounds is known for a wide range of biological activities such as antibacterial, anticancer, anticonvulsant, antifungal, anti-HIV, anti-inflammatory, antimalarial, analgesic, anti-ulcer, etc .


Synthesis Analysis

The synthesis of this compound involves the use of cyanuric chloride and a series of sequential nucleophilic substitutions of the C-Cl bond by C-O, C-N, and C-S bonds . The substitution of Cl by primary amines was achieved in high to moderate yields by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular weight is 145.550 . The IUPAC Standard InChI is InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) .

Scientific Research Applications

Polymeric Material Development

The synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, derived from triazine compounds, have been extensively studied. These polyamides demonstrate excellent thermal stability, mechanical properties, and solubility in common organic solvents, suggesting their potential applications in creating high-performance materials. The polymers exhibit high glass transition temperatures and excellent thermal stabilities, positioning them as superior candidates for heat-resistant applications, akin to the performance of well-known polyamide Kevlar® (Yu et al., 2012).

Supramolecular Chemistry

Microwave-assisted synthesis of pyrazolyl bistriazines from 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines has been shown to produce bistriazines with promising applications in supramolecular chemistry. These compounds can form extended supramolecular polymers with interesting fluorescence properties by complexation with cyanuric and barbituric acid derivatives, indicating their utility in creating functional materials with specific optical properties (Moral et al., 2010).

Anti-Plasmodial Activity

A series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. These findings highlight the potential of triazine derivatives as lead compounds for developing new antimalarial agents (Lourens et al., 2016).

Engineering Molecular Crystals

The engineering of hydrogen-bonded molecular crystals using 1,3,5-substituted derivatives of benzene, including triazine-2,4-diamines, demonstrates their capability to engage in extensive intermolecular hydrogen bonding. This property is leveraged to generate materials with predictable structures, which can be beneficial in the design of novel crystalline materials for various applications (Helzy et al., 2008).

Analytical and Sensing Applications

The development of coated graphite electrode and polymeric membrane electrode based on Schiff bases derived from triazine diamines for the selective detection of Sm3+ ions demonstrates the potential of triazine derivatives in analytical and sensing applications. These electrodes exhibit excellent selectivity and sensitivity, indicating their utility in environmental monitoring and analysis (Upadhyay et al., 2012).

Mechanism of Action

Among the synthesized derivatives examined for antibacterial activity, one compound “6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine” demonstrated encouraging inhibition of both Gram-positive and Gram-negative bacteria compared with the standard drug ofloxacin . A potential drug target, DNA gyrase, was found to be the most suitable for these molecules using molecular docking .

properties

IUPAC Name

6-chloro-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWWCOHKWIABRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274828
Record name 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16007-72-0
Record name 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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